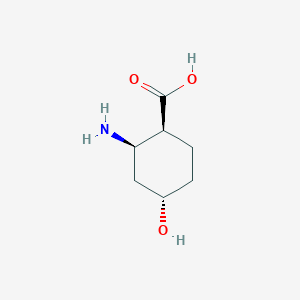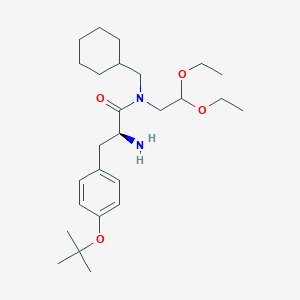
3-(Bromomethyl)-4-iodobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-4-iodobenzonitrile is an organic compound that features both bromine and iodine atoms attached to a benzene ring, along with a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-iodobenzonitrile typically involves the bromination and iodination of benzonitrile derivatives. One common method includes the bromination of 4-iodobenzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces the bromomethyl group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar bromination and iodination reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-4-iodobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: The iodine atom can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol are typical.
Oxidation and Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.
Oxidation and Reduction: Amines or carboxylic acids derived from the nitrile group.
Applications De Recherche Scientifique
3-(Bromomethyl)-4-iodobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and heterocycles.
Biology: Potential precursor for bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-4-iodobenzonitrile in chemical reactions involves the activation of the bromomethyl and iodine groups. The bromomethyl group acts as an electrophile in nucleophilic substitution reactions, while the iodine atom facilitates cross-coupling reactions through oxidative addition and reductive elimination steps in the presence of palladium catalysts . The nitrile group can undergo transformations through nucleophilic addition or reduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)benzonitrile: Lacks the iodine atom, making it less versatile in cross-coupling reactions.
4-Iodobenzonitrile: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution.
3-(Chloromethyl)-4-iodobenzonitrile: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and selectivity in certain reactions.
Uniqueness
3-(Bromomethyl)-4-iodobenzonitrile is unique due to the presence of both bromine and iodine atoms, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Propriétés
Formule moléculaire |
C8H5BrIN |
|---|---|
Poids moléculaire |
321.94 g/mol |
Nom IUPAC |
3-(bromomethyl)-4-iodobenzonitrile |
InChI |
InChI=1S/C8H5BrIN/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2 |
Clé InChI |
LURMOSNUQMUWGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)CBr)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)

![2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B13148330.png)





![Methyl 4'-propyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13148364.png)

![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)


![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13148394.png)
